molecular formula C17H18N2O3S B2848915 Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate CAS No. 899964-30-8

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Cat. No.: B2848915
CAS No.: 899964-30-8
M. Wt: 330.4
InChI Key: JAWCCKUANZNTBT-UHFFFAOYSA-N
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Description

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a tetrahydroquinoline derivative featuring a thiophene-2-carbonyl moiety at the 1-position and an ethyl carbamate group at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-7-8-14-12(11-13)5-3-9-19(14)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWCCKUANZNTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of tetrahydroquinoline derivatives. Its structure can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

Synthesis Methods:
The synthesis typically involves multi-step organic reactions:

  • Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine.
  • Introduction of the Thiophene-2-Carboxylic Acid: This step may involve the use of thiophene derivatives and coupling agents.
  • Carbamate Formation: The final step involves the reaction with ethyl chloroformate or similar reagents to form the carbamate group.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including E. coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 125 to 250 μg/mL .

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Compound AE. coli15 ± 2125
Compound BP. aeruginosa13 ± 2250

These findings suggest that this compound may possess similar or enhanced antibacterial properties.

Anticancer Activity

In vitro studies have shown that tetrahydroquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from tetrahydroquinoline structures were evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity with IC50 values in the micromolar range.

Case Studies

Case Study 1: Antibacterial Activity Assessment
A study assessed the antibacterial efficacy of synthesized tetrahydroquinoline derivatives against multi-drug resistant strains. The compound exhibited a high zone of inhibition against ESBL-producing E. coli, validating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Evaluation
Another study focused on the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. The results demonstrated that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural features are compared below with similar derivatives (Table 1):

Compound Name Substituents at 1-Position Substituents at 6-Position Key Functional Groups Reference
Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate Thiophene-2-carbonyl Ethyl carbamate Carbamate, Thiophene N/A (Target)
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (26) 2-(Dimethylamino)ethyl, 2-oxo Thiophene-2-carboximidamide Carboximidamide, Oxo
N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 2-(Methylamino)ethyl Thiophene-2-carboximidamide Carboximidamide
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-yl N-phenylcarbamate Methyl Phenyl carbamate Carbamate
(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine Ethyl Methanamine Amine

Key Observations:

  • Functional Group Diversity: The target compound’s ethyl carbamate distinguishes it from analogs with carboximidamide (e.g., compound 26) or amine groups (e.g., compound 32 in ).
  • Thiophene vs. Heterocyclic Replacements: The thiophene-2-carbonyl group in the target compound may confer stronger π-π stacking interactions compared to alkyl or aminoethyl substituents (e.g., dimethylaminoethyl in compound 26) .
  • Oxo Group Impact: Analogs with a 2-oxo group (e.g., compound 26) show reduced conformational flexibility, which might alter binding affinity compared to non-oxo derivatives .

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